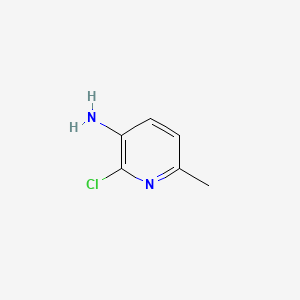

3-Amino-2-chloro-6-picoline

Description

BenchChem offers high-quality 3-Amino-2-chloro-6-picoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chloro-6-picoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMSBUDMYMYTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370294 | |

| Record name | 3-Amino-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39745-40-9 | |

| Record name | 3-Amino-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-chloro-6-picoline (CAS No. 39745-40-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

3-Amino-2-chloro-6-picoline, systematically known as 2-chloro-6-methylpyridin-3-amine, is a pivotal heterocyclic amine that has garnered significant attention in synthetic and medicinal chemistry. Its unique substitution pattern—a pyridine ring bearing an amino group, a chlorine atom, and a methyl group in strategic positions—renders it a versatile precursor for the construction of complex molecular architectures. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, with a particular focus on its role in drug discovery and development. The information presented herein is underpinned by established scientific literature and patents, ensuring a high degree of accuracy and reliability.

Core Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective utilization in research and development. This section delineates the key identifiers and physicochemical properties of 3-Amino-2-chloro-6-picoline.

| Property | Value | Source(s) |

| CAS Number | 39745-40-9 | [1] |

| IUPAC Name | 2-chloro-6-methylpyridin-3-amine | [2] |

| Synonyms | 3-Amino-2-chloro-6-picoline, 2-Chloro-3-amino-6-methylpyridine | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [2] |

| Melting Point | 89-95 °C | [3] |

| Appearance | White to light yellow or brown solid | [3] |

Synthesis and Manufacturing Landscape

The synthetic accessibility of 3-Amino-2-chloro-6-picoline is a critical factor in its widespread use. Several synthetic strategies have been developed, often driven by the demand for its most prominent application as a key intermediate in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[4]

One of the well-documented synthetic pathways commences from 2-amino-6-methylpyridine. The process involves a sequence of reactions including nitration, diazotization, hydrolysis, chlorination, and subsequent reduction to yield the final product.[5] An alternative and frequently cited route in patent literature involves a multi-step process starting from more readily available precursors, showcasing the chemical ingenuity applied to obtain this valuable intermediate.[6]

A representative synthetic workflow is illustrated below, conceptualized from various patented processes. The causality behind the choice of reagents and conditions lies in achieving regioselectivity and high yields, which are paramount in industrial-scale synthesis.

Caption: Generalized synthetic workflow for 3-Amino-2-chloro-6-picoline.

Exemplary Synthetic Protocol:

The following protocol is a composite representation derived from the principles outlined in the patent literature and is intended for illustrative purposes.[6]

Step 1: Nitration of 2-Amino-6-methylpyridine

-

2-Amino-6-methylpyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically below 10 °C) to prevent runaway reactions and control regioselectivity. The reaction mixture is stirred until the formation of the nitrated intermediate is complete.

Step 2: Diazotization and Hydrolysis

-

The resulting mixture containing 2-amino-6-methyl-3-nitropyridine is treated with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield 2-hydroxy-6-methyl-3-nitropyridine.

Step 3: Chlorination

-

The hydroxyl group is subsequently replaced by a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to afford 2-chloro-6-methyl-3-nitropyridine.

Step 4: Reduction of the Nitro Group

-

The final step involves the reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or by using a reducing metal in an acidic medium (e.g., iron powder in hydrochloric acid).

Self-Validating System: Throughout this process, each intermediate can be isolated and characterized using standard analytical techniques (TLC, NMR, MS) to ensure the reaction is proceeding as expected before moving to the subsequent step, thereby creating a self-validating workflow.

Spectroscopic and Analytical Characterization

Accurate characterization of 3-Amino-2-chloro-6-picoline is essential for quality control and for confirming its identity in reaction mixtures. The following data has been reported in the literature:[6]

-

¹H NMR: δ 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H)

-

¹³C NMR: δ 140.0, 136.2, 135.6, 131.9, 125.7, 19.0

-

Infrared (KBr): 3429, 3308, 3198, 1630, 1590, 1550, 1475, 1451, 1441, 1418, 1377, 1295, 1122, 860, 821, 656, 527 cm⁻¹

-

Mass Spectrum (m/z): 145, 144, 142, 107, 106, 105, 80, 79, 78, 62, 54, 53, 52

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Amino-2-chloro-6-picoline stems from the distinct reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into other functionalities, while the chloro group is susceptible to nucleophilic aromatic substitution. The pyridine ring itself influences the reactivity of these substituents.

The Cornerstone of Nevirapine Synthesis

The most prominent application of 3-Amino-2-chloro-6-picoline is as a key building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4] The synthesis involves the condensation of 3-Amino-2-chloro-6-picoline with a second substituted pyridine derivative, followed by an intramolecular cyclization to form the characteristic tricyclic diazepinone core of Nevirapine.

Caption: Key reaction steps in the synthesis of Nevirapine.

This synthetic strategy highlights the dual reactivity of 3-Amino-2-chloro-6-picoline: the nucleophilicity of the amino group in the initial amide bond formation and the subsequent displacement of the chloro substituent by the newly formed amide nitrogen in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction to construct the diazepine ring.

Broader Applications in Medicinal and Agrochemical Chemistry

Beyond its role in Nevirapine synthesis, 3-Amino-2-chloro-6-picoline is a versatile intermediate for the development of other biologically active molecules. Its structural motif is found in compounds targeting a range of biological processes. For instance, it serves as a precursor for pharmaceuticals targeting neurological disorders and has been incorporated into the synthesis of agrochemicals such as herbicides and fungicides.[3] The ability to functionalize both the amino and chloro positions allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery and agrochemical research.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 3-Amino-2-chloro-6-picoline. The following information is a summary of the hazards and recommended handling procedures based on available safety data sheets.[2][7]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refrigeration is often recommended.

Conclusion: A Versatile and Enduring Synthetic Tool

3-Amino-2-chloro-6-picoline has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern provides a robust platform for the construction of complex heterocyclic systems, most notably demonstrated by its indispensable role in the synthesis of the anti-HIV drug Nevirapine. The continued exploration of its reactivity and its incorporation into novel molecular frameworks promise to further expand its utility in the fields of drug discovery, agrochemical development, and materials science. This guide has aimed to provide a comprehensive and technically sound resource for researchers, empowering them with the knowledge to safely and effectively harness the synthetic potential of this important chemical intermediate.

References

-

PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 3-Amino-6-chloro-2-méthylpyridine. [Link]

-

PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-4-methoxy-6-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.

-

PubChem. (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. [Link]

- Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzodiazepinones and dibenzodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231-2241.

-

PubChem. 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Amino-2-chloro-6-picoline molecular weight

An In-depth Technical Guide: 3-Amino-2-chloro-6-picoline

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-chloro-6-picoline, also known by its IUPAC name, 2-chloro-6-methylpyridin-3-amine (CAS No: 39745-40-9). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the compound's core physicochemical properties, present a detailed synthesis protocol with mechanistic insights, explore its critical applications as a key chemical intermediate, and outline essential safety and handling procedures. The primary focus is to furnish a practical, scientifically-grounded resource that highlights the compound's significance, particularly its role as a precursor in the synthesis of pharmaceuticals like the HIV-1 reverse transcriptase inhibitor, Nevirapine.

Introduction and Nomenclature

3-Amino-2-chloro-6-picoline is a substituted pyridine derivative that serves as a vital building block in organic synthesis. Its structural arrangement, featuring amino, chloro, and methyl functional groups on a pyridine ring, makes it a versatile precursor for constructing more complex heterocyclic molecules.

Understanding the nomenclature is crucial for unambiguous identification. The term "picoline" indicates a methyl-substituted pyridine. In "6-picoline," the methyl group is at the 6th position. The remaining substituents are an amino group at the 3rd position and a chlorine atom at the 2nd position.

-

Common Name: 3-Amino-2-chloro-6-picoline

-

Alternate Names: 5-Amino-6-chloro-2-picoline[3], 2-Chloro-6-methyl-3-pyridinamine

The compound's primary significance lies in its utility as a key intermediate in the production of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7]

Physicochemical Properties

The physical and chemical properties of 3-Amino-2-chloro-6-picoline dictate its handling, storage, and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [2][3][8] |

| Molecular Weight | 142.59 g/mol | [8][9] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Purity | Typically ≥98% | [8] |

| Storage Temperature | Refrigerator (4°C) or Freezer (-20°C) | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere |

The recommendation for refrigerated or freezer storage under an inert atmosphere suggests that the compound may be sensitive to oxidation, light, or thermal degradation.[1] The amino group, in particular, can be susceptible to oxidation, which may lead to discoloration and impurity formation over time.

Synthesis Protocol: Reduction of a Nitro Precursor

A common and reliable method for synthesizing 3-Amino-2-chloro-6-picoline is through the chemical reduction of its corresponding nitro-analogue, 6-chloro-2-methyl-3-nitropyridine. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating and highly versatile amino group.

Causality in Experimental Design:

The choice of a reducing agent is critical. While various reagents can effect this transformation, stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is frequently employed. This method is favored for its efficiency and reliability in reducing aromatic nitro compounds without affecting other sensitive functional groups, such as the chloro-substituent on the pyridine ring. The acidic environment protonates the nitro group, facilitating its reduction by the tin(II) chloride.

Experimental Protocol

This protocol is a representative synthesis adapted from established chemical literature.[10] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

6-chloro-2-methyl-3-nitropyridine

-

Stannous chloride dihydrate (SnCl₂·2H₂O)[11]

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 6-chloro-2-methyl-3-nitropyridine, in ethanol.

-

Addition of Reducing Agent: To this solution, add stannous chloride dihydrate in portions. The molar excess of stannous chloride is crucial to ensure the complete reduction of the nitro group.

-

Acidification: Slowly add concentrated hydrochloric acid to the stirring mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Progression: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Neutralization: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic (pH > 8). This step is critical as it deprotonates the amine product, making it soluble in organic solvents.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or methylene chloride.[5][11]

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product, 3-Amino-2-chloro-6-picoline, as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Amino-2-chloro-6-picoline.

Key Applications in Research and Development

The specific arrangement of functional groups on the 3-Amino-2-chloro-6-picoline scaffold makes it a highly valuable intermediate.

-

Pharmaceutical Synthesis: The most prominent application is its role as a key precursor in the synthesis of Nevirapine .[5][6] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The amine and chloro groups on the picoline ring are critical reactive sites for the subsequent cyclization reactions required to build the final diazepine ring system of the drug. Its use has also been explored for pharmaceuticals targeting neurological disorders.[7]

-

Agrochemical Industry: This compound serves as a building block in the development of modern agrochemicals, including certain herbicides and fungicides.[7] The pyridine core is a common feature in many bioactive agricultural products, and substitutions can be tailored to achieve specific biological activity against pests or weeds.

-

Organic and Medicinal Chemistry Research: Beyond specific large-scale applications, 3-Amino-2-chloro-6-picoline is a versatile reagent in discovery chemistry.[7] The amino group can be readily diazotized or acylated, while the chloro group can participate in nucleophilic substitution or cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for screening and drug discovery efforts.

Safety, Handling, and Storage

Proper handling of 3-Amino-2-chloro-6-picoline is essential due to its potential hazards. The following information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[2][12]

| Hazard Category | GHS Classification |

| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended Handling and PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95 dust mask).

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere in a refrigerator or freezer.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Amino-2-chloro-6-picoline is more than a simple chemical compound; it is a critical enabler in the fields of pharmaceutical and agrochemical development. With a molecular weight of 142.59 g/mol , its true value is derived from its functional group architecture, which allows for its strategic incorporation into complex, high-value molecules like Nevirapine. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential safely and effectively.

References

-

3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415. PubChem, National Center for Biotechnology Information. [Link]

-

(6-Chloro-2-methylpyridin-3-YL)methanamine | C7H9ClN2 | CID 59534442. PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500. PubChem, National Center for Biotechnology Information. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

- 1. 3-Amino-2-chloro-6-picoline | 39745-40-9 [sigmaaldrich.com]

- 2. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.usbio.net [dev.usbio.net]

- 4. 3-AMINO-2-CHLORO-6-PICOLINE - Safety Data Sheet [chemicalbook.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Amino-6-chloro-2-picoline | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-Amino-6-chloro-2-picoline | 164666-68-6 [chemicalbook.com]

- 11. 3-AMINO-2-CHLORO-6-PICOLINE | 39745-40-9 [chemicalbook.com]

- 12. fishersci.no [fishersci.no]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-Amino-2-chloro-6-picoline (2-chloro-6-methylpyridin-3-amine)

Executive Summary: 3-Amino-2-chloro-6-picoline, systematically named 2-chloro-6-methylpyridin-3-amine, is a substituted pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique arrangement of an activating amino group, a deactivating but directing chloro group, and a weakly activating methyl group on a pyridine core imparts a nuanced reactivity profile. This makes it a valuable intermediate, particularly in the synthesis of complex heterocyclic scaffolds for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, applications, and safety protocols, intended for researchers and development scientists.

Accurate identification and understanding of a compound's basic properties are foundational to its successful application in research and development.

Nomenclature and Identifiers

The compound is most commonly known by its trivial name, 3-Amino-2-chloro-6-picoline. However, for database searching and regulatory purposes, its systematic and CAS identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-6-methylpyridin-3-amine | [1][2] |

| CAS Number | 39745-40-9 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂ | [1][3] |

| Synonyms | 3-Amino-2-chloro-6-picoline, 2-Chloro-6-methyl-3-pyridinamine | [1][3][4] |

| InChI Key | SUMSBUDMYMYTLL-UHFFFAOYSA-N | [1][2] |

Core Physicochemical Properties

These properties are essential for determining appropriate reaction conditions, solvent systems, and purification methods.

| Property | Value | Source |

| Molecular Weight | 142.58 g/mol | [1] |

| Physical Form | Pale-yellow to yellow-brown solid | [2] |

| Melting Point | Data for the closely related isomer 3-Amino-6-chloro-2-picoline is 89-95 °C; a similar range is expected. | [5] |

| Solubility | Soluble in methanol. | |

| Storage Temperature | Recommended to be stored in a refrigerator (4°C) or a cool (<15°C), dark place. | [2][3] |

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in chemical synthesis. While specific spectra should be obtained for each batch, the following sections detail the expected analytical signatures for 3-Amino-2-chloro-6-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to identify the electronic environment of protons, while ¹³C NMR provides information about the carbon skeleton.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different protons. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region, with coupling constants typical for meta-positioned protons. A singlet corresponding to the three protons of the methyl (-CH₃) group will be observed in the upfield region. The two protons of the primary amine (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms. The chemical shifts will be influenced by the attached functional groups; the carbon bearing the chlorine atom will be significantly shifted, as will the carbons bonded to the nitrogen atoms of the ring and the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 3-Amino-2-chloro-6-picoline should exhibit:

-

N-H Stretching: A pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Aromatic Stretching: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Peaks just below 3000 cm⁻¹ for the methyl group.

-

N-H Bending: A broad peak around 1600 cm⁻¹.

-

C=C and C=N Aromatic Ring Stretching: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A strong peak in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 142. A characteristic isotopic pattern (M+2 peak) at roughly one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

Chemical Reactivity and Synthesis

The utility of 3-Amino-2-chloro-6-picoline stems from its specific reactivity, which is governed by the interplay of its substituents.

Overview of Reactivity

The pyridine ring is inherently electron-deficient. However, the substituents modulate this property significantly:

-

Amino Group (-NH₂): A strong activating group that is ortho, para-directing. It enhances the electron density of the ring, making it more susceptible to electrophilic substitution.

-

Chloro Group (-Cl): An electron-withdrawing group via induction (deactivating) but an electron-donating group via resonance, making it ortho, para-directing.

-

Methyl Group (-CH₃): A weakly electron-donating and activating group.

This electronic configuration makes the C4 and C5 positions the most likely sites for further electrophilic substitution, while the amino group itself can readily act as a nucleophile. The chloro group is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups.

Caption: Reactivity map showing nucleophilic site (red), electrophilic substitution sites (blue), and SNAr site (yellow).

Key Synthetic Pathway

A common and logical route to 3-Amino-2-chloro-6-picoline involves the reduction of a nitro precursor. This multi-step synthesis leverages standard, well-understood organic transformations. The likely starting material for this pathway is 2-chloro-6-methylpyridine, which can be nitrated and subsequently reduced.

Caption: A common two-step synthesis of 3-Amino-2-chloro-6-picoline from a commercially available starting material.

Protocol: Synthesis via Reduction of 2-Chloro-6-methyl-3-nitropyridine

Causality: This protocol is based on the well-established reduction of aromatic nitro compounds, a highly reliable transformation. Iron in acidic medium is chosen as it is a cost-effective and efficient reducing agent for this purpose.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor, 2-chloro-6-methyl-3-nitropyridine (1.0 eq), and ethanol.

-

Reagent Addition: Heat the mixture to a gentle reflux. Cautiously add iron powder (Fe, ~3.0 eq) in portions. Following this, slowly add concentrated hydrochloric acid (HCl, ~0.5 eq) dropwise. Rationale: The acid activates the iron surface and serves as a proton source for the reduction.

-

Reaction: Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography or recrystallization to yield pure 3-Amino-2-chloro-6-picoline.

Applications in Research and Development

3-Amino-2-chloro-6-picoline is not typically an end-product but rather a versatile intermediate.

-

Pharmaceutical Intermediate: This class of compound is crucial in drug discovery. The presence of multiple reactive sites allows for its elaboration into more complex molecular architectures. For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection[6]. This highlights the importance of the 3-amino-2-chloropyridine scaffold in constructing biologically active molecules.

-

Agrochemical Synthesis: The isomer 3-Amino-6-chloro-2-methylpyridine is used in formulating herbicides and fungicides[5]. This suggests that the title compound could similarly be used as a scaffold in developing new crop protection agents, where the pyridine core is a common feature.

-

Material Science: Substituted pyridines can be incorporated into polymers and coatings to enhance thermal stability, chemical resistance, or other advanced properties[5].

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[1]

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][7] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][7] |

| Skin Irritation | H315 | Causes skin irritation | [1][2][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2][7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing or transferring solids, a dust mask (e.g., N95) is recommended.[7]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes[7]. If swallowed or inhaled, seek immediate medical attention.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 2-8°C is recommended.[2][3]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

3-Amino-2-chloro-6-picoline is a synthetically valuable heterocyclic building block with a well-defined reactivity profile. Its importance is primarily as an intermediate in the creation of high-value, complex molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in a laboratory or industrial setting.

References

-

PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Alfa Aesar. (2025). SAFETY DATA SHEET: 2-amino-6-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

LookChem. (n.d.). 3 Amino 2 Chloro 6 Picoline Pharmaceutical Intermediates. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved from [Link]

-

Jubilant Ingrevia. (2012). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

- 1. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chloro-6-picoline | 39745-40-9 [sigmaaldrich.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. fishersci.no [fishersci.no]

3-Amino-2-chloro-6-picoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-2-chloro-6-picoline

Abstract

3-Amino-2-chloro-6-picoline (CAS No. 39745-40-9) is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. As a functionalized building block, it serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of its amino, chloro, and methyl groups on the pyridine scaffold offers multiple reaction sites for diversification. However, the synthesis of this specific isomer presents notable challenges in regioselectivity and functional group compatibility. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Amino-2-chloro-6-picoline, offering field-proven insights into experimental choices, detailed protocols, and a comparative analysis of the available methodologies.

Introduction and Physicochemical Profile

The pyridine ring is a ubiquitous scaffold in drug discovery. The targeted synthesis of specific isomers like 3-Amino-2-chloro-6-picoline is driven by the need for structurally precise intermediates. The primary synthetic challenges lie in achieving the desired 2,3,6-substitution pattern without the formation of difficult-to-separate isomeric byproducts. This guide will explore the two most prevalent and logical strategies for its synthesis: the reduction of a nitropyridine precursor and the direct amination of a dichloro-picoline intermediate.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-methylpyridin-3-amine | [1] |

| CAS Number | 39745-40-9 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ | [1][3] |

| Molecular Weight | 142.59 g/mol | [4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| InChI Key | SUMSBUDMYMYTLL-UHFFFAOYSA-N | [2] |

Overview of Synthetic Strategies

The synthesis of 3-Amino-2-chloro-6-picoline can be approached from two fundamentally different directions. The choice of pathway often depends on the availability of starting materials, scalability requirements, and tolerance for hazardous reagents.

-

Pathway 1: Nitropyridine Reduction. A classic, linear synthesis that builds the functionality step-by-step, culminating in the reduction of a nitro group to the target amine.

-

Pathway 2: Direct Amination. A convergent approach that involves the selective installation of an amino group onto a pre-existing 2,3-dichloro-6-picoline scaffold, either through nucleophilic aromatic substitution (SNAr) or modern catalytic methods.

Caption: High-level overview of the two primary synthetic routes.

Pathway 1: Synthesis via Nitropyridine Reduction

This pathway is a robust, albeit lengthy, method that relies on well-established, classical organic reactions. The core logic is to use a stable nitro group as a precursor to the more reactive amine functionality. The synthesis begins with a commercially available picoline derivative.

Causality and Rationale

The rationale behind this multi-step process is control. By building the molecule sequentially, the risk of forming incorrect isomers is minimized at each stage, provided the reactions are selective. The nitro group is an excellent precursor because it is strongly deactivating, which can influence the regioselectivity of subsequent reactions, and its reduction to an amine is typically high-yielding and clean.

Detailed Experimental Protocol

This protocol represents a consolidated workflow derived from standard procedures in pyridine chemistry.[5][6]

Step 1: Synthesis of 2-Chloro-3-nitro-6-methylpyridine

-

Rationale: This intermediate is typically prepared from 2-amino-6-methylpyridine. The amino group is first converted to a more stable intermediate before being replaced by chlorine, a process often involving nitration followed by a Sandmeyer-type reaction. An alternative starts with 2-hydroxy-6-methylpyridine.[5]

-

Methodology (Conceptual):

-

Nitration: 2-Amino-6-methylpyridine is carefully nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 3-position. This step requires strict temperature control due to its exothermic nature and the potential for side reactions.

-

Diazotization: The resulting 2-amino-3-nitro-6-methylpyridine is dissolved in a strong acid (e.g., HCl) and treated with sodium nitrite (NaNO₂) at low temperatures (0-5 °C) to form an in-situ diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 2-chloro-3-nitro-6-methylpyridine.

-

Step 2: Reduction to 3-Amino-2-chloro-6-picoline

-

Rationale: The final step involves the selective reduction of the nitro group to an amine. Several methods are effective, with the choice often depending on scale and functional group tolerance. Common reducing agents include tin(II) chloride (SnCl₂), iron powder in acidic media (e.g., acetic acid or HCl), or catalytic hydrogenation.[7]

-

Methodology (SnCl₂ Reduction):

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitro-6-methylpyridine (1.0 eq).

-

Reagent Addition: Add ethanol as a solvent, followed by the slow, portion-wise addition of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) and concentrated hydrochloric acid.

-

Reaction: The mixture is heated to reflux (typically 70-80 °C) and stirred for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with water and neutralized carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3-Amino-2-chloro-6-picoline.

-

Pathway 2: Synthesis via Direct Amination

This approach is more convergent and potentially more efficient if the starting 2,3-dichloro-6-picoline is readily available. The key challenge is achieving selective amination at the C3 position over the electronically activated C2 position.

Method A: Nucleophilic Aromatic Substitution (SNAr)

-

Principle & Causality: In SNAr reactions on pyridine rings, nucleophilic attack is favored at the 2- and 6-positions (ortho and para to the ring nitrogen) because the nitrogen can effectively stabilize the negative charge of the intermediate (Meisenheimer complex).[8][9] However, the substitution pattern of the starting material can influence this outcome. In 2,3-dichloro-6-picoline, both positions are activated. The regioselectivity will be a delicate balance between electronic activation (favoring C2) and steric hindrance, which might favor attack at the less-hindered C3 position.[10]

-

Protocol Outline:

-

The 2,3-dichloro-6-picoline is dissolved in a high-boiling polar aprotic solvent (e.g., NMP, DMSO).

-

A source of ammonia, such as aqueous ammonia or ammonium chloride, is added along with a non-nucleophilic base if necessary.

-

The reaction is heated to a high temperature (often >150 °C) in a sealed vessel to drive the substitution.

-

The product is isolated via standard aqueous work-up and extraction, followed by chromatographic purification to separate the desired C3-aminated product from the C2-aminated isomer and any di-substituted byproduct.

-

Caption: Competing SNAr pathways for the amination of dichloropicoline.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

-

Principle & Causality: The Buchwald-Hartwig amination is a powerful transition-metal catalyzed cross-coupling reaction for forming C-N bonds.[11][12] Its primary advantage is the use of milder reaction conditions compared to SNAr. The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The selectivity between the two C-Cl bonds can often be controlled by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst.[13][14]

-

Detailed Experimental Protocol:

-

Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.0 eq) to a Schlenk flask.[15]

-

Reagent Addition: Add anhydrous, de-gassed solvent (e.g., toluene or dioxane). Add the 2,3-dichloro-6-picoline (1.0 eq) and the amine source. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide (LiHMDS), is often used as direct coupling with ammonia gas can be challenging.[13][14]

-

Reaction: Seal the flask and heat the mixture (typically 80-110 °C) with stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and purified by column chromatography to isolate the target amine.

-

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis and Field Insights

| Feature | Pathway 1 (Nitropyridine Reduction) | Pathway 2 (Direct Amination) |

| Overall Yield | Generally moderate to good, but dependent on 3 separate steps. | Can be high in a single step, but highly dependent on achieving regioselectivity. |

| Scalability | Well-established for scale-up, but involves multiple unit operations. | SNAr can be challenging to scale due to harsh conditions. Buchwald-Hartwig is scalable but catalyst cost can be a factor. |

| Reagents | Uses classic, often hazardous reagents (conc. acids, NaNO₂). | SNAr requires high temperatures/pressures. Buchwald-Hartwig requires expensive, air-sensitive catalysts and ligands. |

| Selectivity | Excellent regioselectivity is generally achieved. | Major Challenge. Requires significant optimization to favor C3 over C2 amination. Often yields isomeric mixtures. |

| Expertise Level | Requires proficiency with classical, potentially hazardous reactions. | Requires expertise in modern catalytic methods and purification of isomers. |

Field Insight: For discovery and medicinal chemistry applications where material requirements are low and isomeric purity is paramount, the Nitropyridine Reduction Pathway is often preferred due to its predictable regiochemical outcome. For process development and large-scale synthesis, significant investment in optimizing a Direct Amination Pathway could be justified if it leads to a more convergent and cost-effective route, especially if a highly selective catalytic system can be identified.

Safety and Handling

-

Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and reagents should be added slowly with efficient cooling.

-

Diazonium Salts: These intermediates are unstable and potentially explosive when isolated. They should always be generated in-situ at low temperatures and used immediately.

-

Palladium Catalysts & Ligands: Many phosphine ligands and palladium precatalysts are air- and moisture-sensitive. They should be handled under an inert atmosphere. They are also toxic and should be handled with care.

-

Solvents & Reagents: Many reagents used, such as strong acids, bases, and organic solvents, are corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Conclusion

The synthesis of 3-Amino-2-chloro-6-picoline is a non-trivial task that underscores key challenges in modern heterocyclic chemistry. The classical Nitropyridine Reduction Pathway offers a reliable, albeit longer, route with excellent control over regiochemistry, making it suitable for research-scale synthesis where purity is critical. In contrast, Direct Amination Pathways represent a more modern and convergent strategy. While plagued by potential regioselectivity issues, the development of a highly selective Buchwald-Hartwig catalytic system could unlock a more efficient and elegant synthesis, particularly for industrial applications. The optimal choice of strategy will ultimately be dictated by the specific constraints and goals of the research or development program.

References

- Grozinger, K. G., et al. (1995). Journal of Heterocyclic Chemistry, 32, 259.

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

Autech Chemical. (n.d.). Chemical Synthesis with 3-Amino-6-chloro-2-methylpyridine: A Manufacturer's Perspective. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Chapman, K. T., et al. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.

- Gupton, J. T., et al. (2002). U.S.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Abell, A. D., et al. (2008). The Journal of Organic Chemistry, 73(22), 9031–9038. Retrieved from [Link]

-

OCELOT, P. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-chloro-2-picoline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. Retrieved from [Link]

- Zhang, et al. (1995). Tetrahedron, 51(48), 13177-13184.

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

de F. S. F. Junior, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Belskaya, N. P., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

-

Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

LookChem. (n.d.). 3-Amino-6-chloro-2-picoline Pharmaceutical Intermediates. Retrieved from [Link]

Sources

- 1. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chloro-6-picoline | 39745-40-9 [sigmaaldrich.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. 3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. 3-Amino-6-chloro-2-picoline | 164666-68-6 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 6-chloro-2-methylpyridin-3-amine: From Bench-Scale Protocol to Process Understanding

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 6-chloro-2-methylpyridin-3-amine, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] We will delve into the prevalent synthetic methodologies, focusing on a robust and widely adopted two-step process: the nitration of 2-chloro-6-methylpyridine followed by the reduction of the resulting nitro intermediate. This guide is designed to provide not just a procedural outline, but a comprehensive understanding of the underlying chemical principles, reaction mechanisms, and critical process parameters. By grounding the protocol in authoritative scientific literature, this document aims to equip researchers with the knowledge to execute, optimize, and troubleshoot the synthesis with confidence.

Introduction: The Strategic Importance of 6-chloro-2-methylpyridin-3-amine

6-chloro-2-methylpyridin-3-amine (CAS 164666-68-6) is a highly versatile substituted pyridine derivative.[1][3] Its molecular architecture, featuring a reactive chlorine atom, a nucleophilic amino group, and a methyl group on the pyridine core, makes it an invaluable building block for the synthesis of complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations.[1][4] This versatility has led to its extensive use in the development of novel pharmaceuticals and advanced agrochemicals.[1][2]

Core Synthetic Strategy: A Two-Step Approach

The most common and industrially scalable synthesis of 6-chloro-2-methylpyridin-3-amine begins with the commercially available starting material, 2-chloro-6-methylpyridine. The synthesis unfolds in two key transformations:

-

Step 1: Electrophilic Nitration

-

Step 2: Reduction of the Nitro Group

This pathway is favored due to its efficiency, relatively high yields, and the accessibility of the starting materials.

Experimental Protocol and Mechanistic Discussion

The initial step involves the regioselective nitration of 2-chloro-6-methylpyridine to introduce a nitro group at the 3-position of the pyridine ring.

Reaction Scheme: A visual representation of the chemical transformation will be provided in the diagram section.

Detailed Protocol:

-

In a flask equipped with a stirrer and a cooling bath, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5°C.

-

Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid, maintaining the temperature below 10°C.

-

In a separate vessel, prepare a sulfonitric mixture by combining concentrated nitric acid and concentrated sulfuric acid.

-

Add the sulfonitric mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

-

The precipitated solid, 2-chloro-6-methyl-3-nitropyridine, is collected by filtration, washed with water, and dried.

Causality and Expertise:

-

Role of Sulfuric Acid: Concentrated sulfuric acid serves two critical functions. It acts as a solvent for the reactants and, more importantly, it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and to minimize the formation of undesired byproducts, such as dinitrated species or oxidation products.[5][6]

-

Regioselectivity: The directing effects of the existing substituents on the pyridine ring guide the incoming nitro group primarily to the 3-position. The chlorine at the 2-position and the methyl group at the 6-position sterically hinder attack at adjacent positions, and the electronic nature of the pyridine ring favors substitution at the 3- and 5-positions.

The second step is the reduction of the nitro group of 2-chloro-6-methyl-3-nitropyridine to the corresponding amine.

Reaction Scheme: A visual representation of the chemical transformation will be provided in the diagram section.

Detailed Protocol (using Iron/HCl):

-

To a flask containing 2-chloro-6-methyl-3-nitropyridine, add a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid (or ammonium chloride).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the remaining aqueous solution with a suitable base (e.g., sodium carbonate).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 6-chloro-2-methylpyridin-3-amine can be purified by recrystallization or column chromatography.

Causality and Expertise:

-

Choice of Reducing Agent: While various reducing agents can be employed (e.g., catalytic hydrogenation with H₂/Pd-C, SnCl₂), the use of iron powder in the presence of an acid is a cost-effective and robust method suitable for large-scale synthesis.

-

Role of Acid: The acid helps to activate the iron metal and serves as a proton source for the reduction process.

-

Workup: The filtration step is essential to remove the insoluble iron oxides and unreacted iron. The subsequent basic wash and extraction are necessary to isolate the free amine product from the reaction mixture.

Data Presentation

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| 2-chloro-6-methylpyridine | C₆H₆ClN | 127.57 | >98% |

| 2-chloro-6-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | >97% |

| 6-chloro-2-methylpyridin-3-amine | C₆H₇ClN₂ | 142.59 | >98% |

Visualizations

Synthetic Workflow Diagram:

Caption: A flowchart illustrating the two-step synthesis of 6-chloro-2-methylpyridin-3-amine.

Conclusion

The synthesis of 6-chloro-2-methylpyridin-3-amine via nitration of 2-chloro-6-methylpyridine followed by reduction is a well-established and efficient method. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and proper workup procedures are essential for achieving high yields and purity. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Chemical Synthesis with 6-Chloro-2-methylpyridin-3-amine: A Manufacturer's Perspective.

- Vertex AI Search. (n.d.). Chemical Synthesis with 3-Amino-6-chloro-2-methylpyridine: A Manufacturer's Perspective.

- Benchchem. (n.d.). 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3.

- Vertex AI Search. (n.d.). Optimizing Agrochemical Formulations with 6-Chloro-2-methylpyridin-3-amine.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Benchchem. (n.d.). Application Notes & Protocols: Derivatization of 6-Chloro-N-methylpyridin-2-amine for Drug Discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-2-chloro-6-picoline

Introduction: The Strategic Importance of 3-Amino-2-chloro-6-picoline

3-Amino-2-chloro-6-picoline, a substituted pyridine derivative, serves as a critical building block in the synthesis of a wide array of high-value compounds within the pharmaceutical and agrochemical industries. Its unique trifunctional nature—an amino group, a chloro substituent, and a methyl group on a pyridine core—offers a versatile scaffold for medicinal chemists and process development scientists. The strategic placement of these functional groups allows for regioselective modifications, making it an indispensable intermediate in the construction of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate methodology for their specific needs.

Part 1: The Principal Synthetic Pathway: A Multi-step Approach from 2-Amino-6-methylpyridine

The most established and widely employed synthetic route to 3-Amino-2-chloro-6-picoline commences with the readily available and cost-effective starting material, 2-Amino-6-methylpyridine. This pathway is favored for its logical progression and the relatively high purity of the intermediates that can be achieved at each stage. The overall transformation involves three key steps: regioselective nitration, diazotization followed by chlorination, and a final reduction of the nitro group.

Causality Behind Starting Material Selection

2-Amino-6-methylpyridine is the preferred starting material for several strategic reasons:

-

Commercial Availability and Cost-Effectiveness: It is a widely available commodity chemical, which is a crucial consideration for large-scale production.

-

Activating and Directing Effects: The amino group is a strong activating group for electrophilic aromatic substitution, facilitating the initial nitration step. Furthermore, it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself. In the case of 2-Amino-6-methylpyridine, the 3- and 5-positions are activated. The steric hindrance from the methyl group at the 6-position favors substitution at the 3-position, leading to the desired regioselectivity.

Visualizing the Primary Synthesis Workflow

Caption: Workflow of the principal synthesis route for 3-Amino-2-chloro-6-picoline.

Detailed Experimental Protocol: Primary Synthesis Route

Step 1: Nitration of 2-Amino-6-methylpyridine to 2-Amino-3-nitro-6-picoline

This electrophilic aromatic substitution introduces a nitro group at the 3-position of the pyridine ring. The strong activating effect of the amino group directs the nitration, and the use of a mixed acid system (sulfuric and nitric acid) generates the reactive nitronium ion (NO₂⁺) in situ.

-

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ammonium Hydroxide solution

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid and cool the flask in an ice-salt bath to below 0°C.

-

Slowly add 2-Amino-6-methylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the pre-cooled nitrating mixture dropwise to the solution of 2-Amino-6-methylpyridine, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-Amino-3-nitro-6-picoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

-

Step 2: Diazotization and Chlorination of 2-Amino-3-nitro-6-picoline to 2-Chloro-3-nitro-6-methylpyridine

This transformation is a classic Sandmeyer reaction. The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a chloride ion, catalyzed by copper(I) chloride.

-

Materials:

-

2-Amino-3-nitro-6-picoline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

-

Procedure:

-

Suspend 2-Amino-3-nitro-6-picoline in concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-water bath.

-

Prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the suspension of the aminopyridine, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Chloro-3-nitro-6-methylpyridine. Purification can be achieved by column chromatography or recrystallization.[2][3]

-

Step 3: Reduction of 2-Chloro-3-nitro-6-methylpyridine to 3-Amino-2-chloro-6-picoline

The final step involves the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the available equipment.

-

Method A: Reduction with Tin(II) Chloride (Stannous Chloride) This is a classic and reliable method for the reduction of aromatic nitro compounds.

-

Materials:

-

2-Chloro-3-nitro-6-methylpyridine

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethyl Acetate

-

-

Procedure:

-

Dissolve 2-Chloro-3-nitro-6-methylpyridine in a suitable solvent such as ethanol or ethyl acetate.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Add the tin(II) chloride solution to the solution of the nitro compound and heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Filter off the tin salts and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-2-chloro-6-picoline.[4]

-

-

-

Method B: Catalytic Hydrogenation This method is often preferred for its cleaner reaction profile and easier work-up, especially on a larger scale.

-

Materials:

-

2-Chloro-3-nitro-6-methylpyridine

-

Palladium on Carbon (Pd/C, 5-10%)

-

Hydrogen Gas (H₂)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve 2-Chloro-3-nitro-6-methylpyridine in ethanol or methanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired product, 3-Amino-2-chloro-6-picoline.[5]

-

-

Part 2: Alternative Synthetic Strategies and Comparative Analysis

While the route starting from 2-Amino-6-methylpyridine is the most common, alternative synthetic strategies exist, primarily commencing with 2-Chloro-6-methylpyridine.

Alternative Route: Synthesis from 2-Chloro-6-methylpyridine

This approach involves an initial nitration of 2-Chloro-6-methylpyridine, followed by the reduction of the resulting nitro-intermediate.

-

Step 1: Nitration of 2-Chloro-6-methylpyridine: The nitration of this substrate is more challenging than that of 2-Amino-6-methylpyridine due to the deactivating nature of the chloro group. Harsher conditions are typically required, and a mixture of isomers may be formed. The primary product is often 2-chloro-6-methyl-3-nitropyridine, but other isomers can also be produced.[6]

-

Step 2: Reduction of 2-Chloro-6-methyl-3-nitropyridine: The resulting nitro-compound can then be reduced to the corresponding amine using the methods described previously (e.g., catalytic hydrogenation or reduction with SnCl₂).

Comparative Analysis of Synthetic Routes

| Parameter | Primary Route (from 2-Amino-6-methylpyridine) | Alternative Route (from 2-Chloro-6-methylpyridine) |

| Starting Material Cost | Generally more cost-effective.[7][8][9] | Can be more expensive.[10][11][12] |

| Number of Steps | 3 | 2 |

| Regioselectivity | High in the nitration step due to the directing effect of the amino group. | Lower in the nitration step, potentially leading to isomeric mixtures and purification challenges. |

| Reaction Conditions | Milder conditions for nitration. | Harsher conditions are often required for nitration. |

| Overall Yield | Generally good to high, with well-optimized steps. | Can be lower due to the formation of byproducts in the nitration step. |

| Safety Considerations | Diazonium salt intermediate is potentially explosive if isolated; handled in situ. | Nitration of a less activated ring may require more stringent temperature control. |

Decision-Making Framework for Synthesis Route Selection

Caption: Decision-making framework for selecting a synthesis route.

Conclusion

The synthesis of 3-Amino-2-chloro-6-picoline is a well-established process with the primary route, starting from 2-Amino-6-methylpyridine, offering a reliable and cost-effective strategy with high regioselectivity. The alternative route, commencing with 2-Chloro-6-methylpyridine, presents a shorter pathway but is often hampered by challenges in controlling the regioselectivity of the nitration step. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, including cost considerations, scale, and the desired purity of the final product. This guide provides the necessary technical details and comparative analysis to enable an informed decision-making process for researchers and drug development professionals.

References

-

2-Chloro-6-Methylpyridine, Grade Standard: Analytical Grade - IndiaMART. (URL: [Link])

-

2 Chloro 6 Methylpyridine at ₹ 11000/kg | Liquid Chemical in Hyderabad | ID - IndiaMART. (URL: [Link])

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P

-

Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])

-

Mastering Organic Synthesis: The Power of 2-Chloro-3-Nitro-6-Methylpyridine. (URL: [Link])

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (URL: [Link])

-

Process for the diazotisation of amines - European Patent Office - EP 0003656 B1 - Googleapis.com. (URL: [Link])

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PubMed Central. (URL: [Link])

-

diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (URL: [Link])

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). (URL: [Link])

-

(PDF) Comparison of hydrogenation of nitrobenzene with chloronitrobenzenes on NiC composite catalyst - ResearchGate. (URL: [Link])

Sources

- 1. 2-Amino-3-nitro-6-picoline | 21901-29-1 [chemicalbook.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. A10444.36 [thermofisher.com]

- 10. indiamart.com [indiamart.com]

- 11. chemimpex.com [chemimpex.com]

- 12. B20174.14 [thermofisher.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyridin-3-amine